

# An In-depth Technical Guide to tert-Amylbenzene

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Compound of Interest		
Compound Name:	tert-Amylbenzene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of **tert-Amylbenzene**, a versatile aromatic hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed technical information on this compound. This document covers its chemical and physical properties, spectroscopic data, synthesis protocols, and potential metabolic pathways, with a focus on data presentation, experimental detail, and visual representation of key processes.

## **Chemical and Physical Properties**

**tert-Amylbenzene**, also known as (1,1-dimethylpropyl)benzene or 2-methyl-2-phenylbutane, is a colorless liquid with a characteristic aromatic odor.[1] Its branched alkyl substituent imparts unique physical and chemical properties compared to its linear isomers. It is sparingly soluble in water but miscible with many organic solvents such as ethanol and acetone.[2][3]

## Table 1: Physical and Chemical Properties of tert-Amylbenzene



Property	Value	Reference(s)
CAS Number	2049-95-8	[1][2]
Molecular Formula	C11H16	[1][3]
Molecular Weight	148.25 g/mol	[3]
Appearance	Colorless liquid	[1][2]
Odor	Aromatic, sweet, fruity	[2]
Density	0.87 g/cm <sup>3</sup>	[3]
Boiling Point	188-191 °C	[3]
Melting Point	-44.72 °C (estimate)	[4]
Flash Point	65 °C	[4]
Refractive Index	1.4960	[3]
Vapor Pressure	0.764 mmHg at 25°C	[5]
Water Solubility	Insoluble	[2]
Solubility in Organic Solvents	Miscible with alcohol and ether	[3]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **tert-Amylbenzene**. The following sections provide key spectral data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: The proton NMR spectrum of **tert-Amylbenzene** is characterized by signals corresponding to the aromatic protons and the protons of the tert-amyl group.
- 13C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

#### Mass Spectrometry (MS)



The mass spectrum of **tert-Amylbenzene** provides information about its molecular weight and fragmentation pattern upon ionization.

#### Infrared (IR) Spectroscopy

The IR spectrum of **tert-Amylbenzene** would be expected to show characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm<sup>-1</sup>) and the alkyl group (around 2850-2960 cm<sup>-1</sup>), as well as bands for aromatic C=C stretching (around 1450-1600 cm<sup>-1</sup>).

## Synthesis of tert-Amylbenzene

The most common method for the synthesis of **tert-Amylbenzene** is the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as tert-amyl alcohol or amylene (2-methyl-2-butene), in the presence of a Lewis acid catalyst.[6][7]

# Experimental Protocol: Friedel-Crafts Alkylation of Benzene with tert-Amyl Alcohol

This protocol describes a laboratory-scale synthesis of tert-Amylbenzene.

#### Materials:

- Benzene (anhydrous)
- tert-Amyl alcohol
- Anhydrous aluminum chloride (AlCl<sub>3</sub>) or Ferric chloride (FeCl<sub>3</sub>)
- Ice
- Water
- · Diethyl ether
- Anhydrous sodium sulfate
- 5% Sodium bicarbonate solution



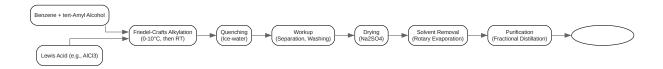
Saturated sodium chloride solution (brine)

#### Procedure:

- Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a
  dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture
  with a drying tube.
- Charging Reactants: Add anhydrous benzene to the flask and cool the flask in an ice bath.
- Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃) in portions to the stirred benzene.
- Addition of Alkylating Agent: Add tert-amyl alcohol to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.
- Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the catalyst.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent (benzene and any remaining diethyl ether) by rotary evaporation.
- Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure tert-Amylbenzene.
- Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.



# Diagram: Experimental Workflow for tert-Amylbenzene Synthesis



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A streamlined workflow for the synthesis and purification of **tert-Amylbenzene**.

## **Reactions of tert-Amylbenzene**

The benzene ring of **tert-Amylbenzene** can undergo typical electrophilic aromatic substitution reactions. The tert-amyl group is an ortho-, para-directing activator.

#### **Applications in Research and Drug Development**

**tert-Amylbenzene** serves as a versatile building block in organic synthesis.[1] Its applications include:

- Solvent: Due to its relatively low volatility and good solvency for organic compounds, it is
  used as a solvent in various reactions.[1]
- Intermediate in Chemical Synthesis: It is a key intermediate in the production of other chemicals, such as 2-amyl anthraquinone, which is used in the manufacturing of hydrogen peroxide.[3]
- Electrolyte Additive: In the field of materials science, it is used as an additive in the electrolyte of lithium-ion batteries to prevent over-voltage.[3]
- Precursor for Biologically Active Molecules: The tert-amylphenyl moiety can be incorporated
  into larger molecules to modulate their physicochemical properties, such as lipophilicity,
  which is a critical parameter in drug design. While specific drugs containing a tert-



**amylbenzene** core are not prevalent, the introduction of bulky alkyl groups on an aromatic ring is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

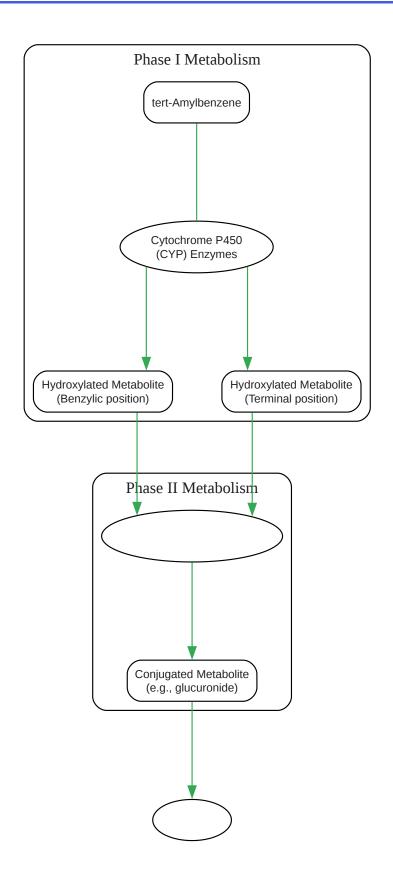
#### **Metabolism and Pharmacokinetics**

Specific pharmacokinetic and metabolism studies on **tert-Amylbenzene** are not extensively reported in the literature. However, the metabolic fate of similar alkylbenzenes is well-documented and can be used to predict the biotransformation of **tert-Amylbenzene**. The metabolism of aromatic hydrocarbons is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[1][4]

The likely metabolic pathway for **tert-Amylbenzene** involves oxidation of the alkyl side chain. The primary site of oxidation is expected to be the benzylic carbon or the terminal methyl group of the ethyl moiety. This initial hydroxylation is followed by further oxidation to form more polar metabolites, such as carboxylic acids, which can then be conjugated and excreted.

Diagram: Postulated Metabolic Pathway of tert-Amylbenzene





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A proposed metabolic pathway for tert-Amylbenzene involving Phase I and Phase II reactions.



### **Safety and Toxicology**

**tert-Amylbenzene** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] It may cause skin and eye irritation.[2]

Table 2: Toxicological Data for tert-Amylbenzene

Endpoint	Value	Species	Route	Reference(s)
LD50	5 mL/kg	Rat	Oral	[1]
Hazard Statements	H226: Flammable liquid and vapor.H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long lasting effects.	-	-	[5]
Precautionary Statements	P210, P273, P280, P302+P352	-	-	[5]

#### Conclusion

**tert-Amylbenzene** is a valuable chemical with a range of applications stemming from its unique structural features. This guide has provided a detailed overview of its key characteristics, including its physicochemical properties, spectroscopic data, synthesis, and potential metabolic pathways. For researchers and professionals in drug development, understanding these fundamental aspects is crucial for its safe handling and for exploring its potential as a building block in the design of new chemical entities. Further research into its specific biological activities and pharmacokinetic profile is warranted to fully elucidate its potential in medicinal chemistry and other scientific fields.



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